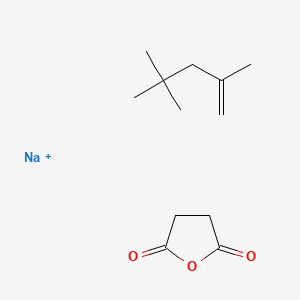
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
Übersicht
Beschreibung
Chloralformamid: ist eine farblose kristalline Verbindung mit der chemischen Formel C3H4Cl3NO2 . Es ist bekannt für seine Verwendung als Schlafmittel .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Chloralformamid kann durch die Reaktion von Chloralhydrat mit Formamid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsmethoden: : Die industrielle Produktion von Chloralformamid beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Fließreaktoren und automatisierte Überwachungssysteme, um eine gleichbleibende Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Chloralformamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Chloralformamid kann oxidiert werden, um Chloral und Ameisensäure zu bilden.
Reduktion: Es kann reduziert werden, um einfachere Amide und Alkohole zu bilden.
Substitution: Chloralformamid kann an Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen .
Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chloral, Ameisensäure und verschiedene substituierte Amide .
Wissenschaftliche Forschungsanwendungen
Chemie: : Chloralformamid wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Amiden und anderen stickstoffhaltigen Verbindungen .
Biologie: : In der biologischen Forschung wird Chloralformamid verwendet, um die Auswirkungen von Schlafmitteln auf verschiedene physiologische Prozesse zu untersuchen .
Medizin: : Chloralformamid wurde für seine potenzielle Verwendung als Beruhigungs- und Schlafmittel in medizinischen Anwendungen untersucht .
Industrie: : In der Industrie wird Chloralformamid bei der Herstellung von Pharmazeutika und anderen Feinchemikalien verwendet .
Wirkmechanismus
Chloralformamid übt seine Wirkungen aus, indem es mit dem zentralen Nervensystem interagiert. Es wird angenommen, dass es die Aktivität von Gamma-Aminobuttersäure (GABA), einem inhibitorischen Neurotransmitter, verstärkt, was zu sedativen und hypnotischen Wirkungen führt. Die genauen molekularen Ziele und Pfade, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .
Wirkmechanismus
Chloralformamide exerts its effects by interacting with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den Verbindungen, die Chloralformamid ähneln, gehören Formamid, Dimethylformamid und andere Amide .
Einzigartigkeit: : Chloralformamid ist aufgrund seiner spezifischen chemischen Struktur, die drei Chloratome und eine Formamidgruppe umfasst, einzigartig. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung in verschiedenen Anwendungen macht .
Eigenschaften
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h1-2,9H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVWYLTJHGUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875564 | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-82-2 | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloralformamide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloralformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORALFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX16459LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the historical context of Chloralformamide research?
A1: While the provided research papers don't delve into the complete history of Chloralformamide, one article focuses on its use in a specific historical application. The 1931 paper "Calibration of the Lovibond Tintometer and of the Actinometer for the Levy-West Ultra-Violet Light Pastilles" [] discusses Chloralformamide, also known as N-(2,2,2-Trichloro-1-hydroxyethyl)formamide, as a key component in pastilles used to measure ultraviolet light dosage. This highlights the compound's historical relevance in photochemistry and potentially in early therapeutic applications of UV light.
Q2: What is the structural characterization of Chloralformamide?
A2: "Crystal structure of this compound" [] provides detailed insights into the compound's structure. The study reveals that Chloralformamide crystallizes with two conformationally similar molecules (A and B) in the asymmetric unit. These molecules are linked by O—H⋯O hydrogen bonds, forming A–A and B–B inversion dimers. Unfortunately, the abstract doesn't provide specific details about molecular formula, weight, or spectroscopic data.
Q3: Has Chloralformamide been investigated for its fungicidal properties?
A3: Yes, several research articles highlight the investigation of Chloralformamide and its derivatives as potential fungicides. "Synthesis of N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds as potential fungicides" [] describes the synthesis of various analogues of Chloralformamide, specifically N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds. These compounds were designed based on the structure of existing Chloralformamide fungicides, indicating prior research in this area. Further investigation into the activity and mode of action of these fungicides is mentioned in the paper titled "Investigation of the activity and mode of action of chloralformamide fungicides and related compounds." [], although the abstract doesn't provide specific details on the findings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Naphtho[1,2-k]fluoranthene](/img/structure/B1615185.png)



